2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
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Description
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
a. Targeted Therapeutics:
- Pyrrolidine Derivatives : Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity due to factors like sp3 hybridization, stereochemistry, and non-planarity. For instance, pyrrolidine-based compounds have been investigated as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which plays a role in autoimmune diseases .
- 4-(Pyrrolidin-1-yl)benzonitrile Derivatives : Scientists have synthesized these derivatives as selective androgen receptor modulators (SARMs). By optimizing the structure, they aimed to modify the pharmacokinetic profile and enhance the therapeutic potential .
Chemical Synthesis and Functionalization
- 2-(Pyrrolidin-1-yl)pyrimidin-4(3H)-one : This compound serves as a versatile starting material for the synthesis of various derivatives. For example, it can be hydrazinolyzed to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can further be functionalized with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings .
Materials Science
- Pyrimidine-Based Materials : Pyrimidine derivatives find applications in materials science. Their incorporation into polymers, nanoparticles, or thin films can impart specific properties such as conductivity, luminescence, or catalytic activity .
properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSZYDHSZRWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine |
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